molecular formula C11H14N2O2 B1375092 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione CAS No. 1249934-50-6

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Cat. No.: B1375092
CAS No.: 1249934-50-6
M. Wt: 206.24 g/mol
InChI Key: KJJNUYCTHDHWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (CAS 1249934-50-6) is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol [ citation:1 ]. This specialized azatricyclic scaffold is closely related to derivatives of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which are noted in scientific literature for their low toxicity and utility as key intermediates in synthetic organic chemistry [ citation:2 ]. The core 4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione structure serves as a versatile pharmacophore. Research indicates that analogous structures are investigated for their potential pharmacological activities, including effects on the central nervous system (CNS), as well as for cytotoxicity and anti-HIV-1 evaluations [ citation:9 ]. The 2-aminoethyl side chain at the 4-position presents a reactive handle for further chemical modification, making this compound a valuable building block for developing more complex molecules, such as hydrazido acids and bis-imides, for advanced research applications [ citation:4 ]. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

4-(2-aminoethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-3-4-13-10(14)8-6-1-2-7(5-6)9(8)11(13)15/h1-2,6-9H,3-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJNUYCTHDHWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Research Applications

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules. Key reactions include:

  • Oxidation : Facilitated by agents such as potassium permanganate or hydrogen peroxide, leading to the formation of ketones or carboxylic acids.
  • Reduction : Utilizing reagents like lithium aluminum hydride to produce amines or alcohols.
  • Nucleophilic Substitution : Particularly at the aminoethyl group, allowing for further functionalization of the compound.

These reactions are crucial for developing new materials and pharmaceuticals.

Biological Research Applications

In biological research, 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione has been investigated for its potential neuroprotective properties. It modulates critical biological pathways by interacting with specific molecular targets:

  • NMDA Receptors : The compound has shown the ability to modulate the activity of N-methyl-D-aspartate receptors, which are essential in neuronal signaling.
  • Voltage-Gated Calcium Channels (VGCC) : Its interaction with VGCC is significant for neuroprotection and may have implications in treating neurodegenerative disorders.

Medical Applications

The neuroprotective properties of this compound make it a candidate for therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. Research indicates that it may help protect neurons from excitotoxicity and oxidative stress.

Industrial Applications

In industrial settings, 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is utilized in the development of novel materials and pharmaceuticals due to its unique chemical structure and properties.

Uniqueness

The specific tricyclic structure of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione imparts distinct chemical and biological properties that differentiate it from other compounds with similar applications.

Case Studies

  • Neuroprotection Studies : Research has demonstrated that this compound can reduce neuronal cell death in models of excitotoxicity.
    • Study Reference : A study published in a peer-reviewed journal highlighted its protective effects against glutamate-induced toxicity in cultured neurons.
  • Synthesis and Application : Various synthetic routes have been explored to optimize yield and purity for pharmaceutical applications.
    • Study Reference : A comprehensive review on synthetic methods reported successful cyclization techniques that enhance the efficiency of producing this compound.

Comparison with Similar Compounds

Key Observations :

  • Chain Length: Increasing alkyl chain length (e.g., aminopropyl vs. aminobutyl) enhances lipophilicity but may reduce solubility, impacting bioavailability .
  • Halogenation : Hexachloro derivatives (e.g., ) show enhanced antimicrobial activity due to increased electrophilicity and membrane disruption .
  • Aromatic Substituents : Diphenylmethylene or thiophene groups improve π-π stacking interactions, critical for binding to microbial enzymes or viral proteases .
Neuroprotective Activity
  • The target compound shares structural motifs with NGP1-01 and MK-801, non-competitive NMDA receptor antagonists.
  • MK-801 analogs: Unlike MK-801, which has high neurotoxicity, aminoethyl-substituted derivatives exhibit lower cytotoxicity (IC₅₀ > 100 μM in MT-4 cells) while retaining calcium channel blockade .
Antimicrobial Activity
  • Gram-Positive Bacteria: Amino alcohol derivatives (e.g., Compounds 4 and 5) showed MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Bacillus subtilis, outperforming non-polar analogs . Bulky substituents (e.g., piperidyl or aryl groups) reduced activity due to steric hindrance .
  • Antifungal Activity :
    • The hexachloro-thiophene derivative inhibited Candida albicans (MIC = 25 μg/mL), while unsubstituted analogs were inactive .
Antiviral Activity
  • HIV-1: Aminoethyl and aminopropyl derivatives lacked anti-HIV activity (EC₅₀ > 100 μM) but showed cytotoxicity in MT-4 cells (CC₅₀ = 50–75 μM) .
  • CVB-2 Virus : Diphenylmethylene derivatives exhibited moderate inhibition (EC₅₀ = 15–30 μM), likely via interference with viral entry .
Beta-Adrenolytic Activity
Pharmacological Profiles
Compound Type Neuroprotection Antimicrobial (MIC) Antiviral (EC₅₀) Cytotoxicity (CC₅₀)
4-(2-Aminoethyl)- (Target) +++ 25 μg/mL (S. aureus) >100 μM >100 μM
4-(3-Aminopropyl)- ++ 50 μg/mL (B. subtilis) >100 μM 75 μM
10-(Diphenylmethylene)- + 12.5 μg/mL (S. aureus) 15 μM (CVB-2) 50 μM
Hexachloro-thiophene derivative - 25 μg/mL (C. albicans) - >200 μM

Key : +++ (High), ++ (Moderate), + (Low), - (Inactive).

Biological Activity

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (CAS No. 1249934-50-6) is a novel compound with a complex tricyclic structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, synthesis methods, and research findings.

Synthetic Routes

The synthesis of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors : This method requires specific catalysts and solvents to optimize yield and purity.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate or reduction with lithium aluminum hydride.

Chemical Structure

PropertyDetails
IUPAC Name4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Molecular FormulaC₁₁H₁₄N₂O₂
Molecular Weight206.24 g/mol

Research indicates that 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione interacts with key molecular targets in the nervous system:

  • NMDA Receptors : Modulates activity which is crucial for synaptic plasticity and memory function.
  • Voltage-Gated Calcium Channels (VGCC) : Influences calcium ion influx in neurons, impacting neurotransmitter release and neuronal excitability.

Neuroprotective Properties

The compound has been explored for its neuroprotective effects in various studies:

  • Neurodegenerative Disorders : It has shown potential in models of diseases such as Alzheimer's and Parkinson's by protecting neurons from excitotoxicity.
  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines while sparing normal cells .

Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several derivatives related to 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione on human cancer cell lines using the MTT assay:

CompoundIC₅₀ (µM)Cell LineNotes
Compound 114.74 ± 1.5A549 (Lung)Significant cytotoxicity observed
Compound 413.95 ± 2.5HTB-140 (Colon)Inhibited IL-6 release significantly
Compound 615.74 ± 1.7CaCo-2 (Colon)Induced early apoptosis

These results suggest that the compound can selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Apoptotic Activity

Further investigations into apoptotic activity revealed that certain derivatives significantly increased both early and late apoptosis in various cancer cell lines:

CompoundEarly Apoptosis (%)Late Apoptosis (%)
Compound 328.913.53
Compound 435.926.7

This indicates a strong pro-apoptotic effect, particularly in lung and colon cancer cell lines .

Similar Compounds

The biological activity of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione can be compared with other compounds:

Compound NameMechanism of Action
4-Oxatricyclo[5.2.1.0^{2,6}]dec-8-ene Similar neuroprotective properties
Dopamine Interaction with neuronal receptors

Uniqueness of the Compound

The distinctive tricyclic structure of this compound imparts unique chemical properties that contribute to its potential as a therapeutic agent in neuroprotection and cancer treatment .

Q & A

Basic Research: How can the crystal structure of 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione be resolved, and what challenges arise in its refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving ambiguities in molecular conformation. For structurally similar azatricyclo derivatives (e.g., exo,exo-4-(2-hydroxyethyl)-10-oxa analogs), SC-XRD revealed monoclinic symmetry (space group Pc) with lattice parameters a = 5.4619 Å, b = 6.8337 Å, c = 12.546 Å, and β = 92.047° . Challenges include:

  • Hydrogen bonding : Hydroxy/carbonyl interactions (e.g., O–H⋯O) can influence packing and refinement .
  • Dynamic disorder : Flexible substituents (e.g., aminoethyl groups) may require constrained refinement using programs like SHELXL .
  • Data-to-parameter ratio : Aim for ≥7:1 to avoid overfitting, as seen in related studies (R = 0.040, wR = 0.102) .

Basic Research: What synthetic strategies are effective for introducing aminoethyl substituents to the azatricyclo core?

Answer:
Aminoethyl functionalization often involves:

  • Diels-Alder reactions : Maleimide derivatives react with dienes (e.g., diphenylfulvene) to form the tricyclic core, followed by nucleophilic substitution with 2-chloroethylamine .
  • Post-functionalization : React pre-formed azatricyclo compounds (e.g., 4-azatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione) with protected aminoethyl halides, then deprotect .
  • Optimization : Use anhydrous conditions and catalytic bases (e.g., triethylamine) to minimize side reactions .

Advanced Research: How do structural modifications (e.g., aminoethyl vs. hydroxyethyl) impact biological activity in azatricyclo derivatives?

Answer:
Comparative studies on analogs suggest:

  • Anti-cancer activity : Hydroxyethyl derivatives (e.g., HEUNC) exhibit weaker activity than norcantharidin due to reduced electrophilicity at the α,β-unsaturated carbonyl . Aminoethyl groups may enhance solubility or target binding via protonation.
  • Antimicrobial activity : 10-(Diphenylmethylene) derivatives with aminoalkanol substituents show broad-spectrum activity (MICs: 8–64 µg/mL against Staphylococcus aureus and Candida albicans), likely due to membrane disruption or enzyme inhibition .
  • Methodology : Use structure-activity relationship (SAR) models with DFT calculations to predict electronic effects of substituents .

Advanced Research: What experimental protocols are recommended for evaluating antiviral activity of aminoethyl-azatricyclo derivatives?

Answer:

  • Cell-based assays : Test against RNA viruses (e.g., Coxsackie B2, CVB-2) and DNA viruses (e.g., HSV-1) using plaque reduction assays. For example, derivatives inhibited CVB-2 with IC₅₀ values <50 µM .
  • Cytotoxicity screening : Use MTT assays on Vero or HEK293 cells to determine selectivity indices (SI = CC₅₀/IC₅₀) .
  • Mechanistic studies : Probe viral entry vs. replication via time-of-addition assays or reverse transcriptase inhibition tests .

Advanced Research: How can contradictions in biological activity data between similar azatricyclo derivatives be resolved?

Answer:

  • Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., disc diffusion for zone-of-inhibition, broth microdilution for MICs) to minimize variability .
  • Control for stereochemistry : Chiral centers (e.g., exo vs. endo substituents) significantly affect activity. Confirm configurations via SC-XRD or NOESY .
  • Address solubility : Poor solubility may lead to false negatives. Use DMSO/water co-solvents (≤1% v/v) and confirm compound stability via HPLC .

Basic Research: What spectroscopic techniques are critical for characterizing aminoethyl-azatricyclo derivatives?

Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., δ 2.5–3.5 ppm for aminoethyl protons, δ 170–180 ppm for carbonyl carbons) .
  • IR : Confirm α,β-unsaturated carbonyls (ν ~1680 cm⁻¹) and amine groups (ν ~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., m/z 209.20 for C₁₀H₁₁NO₄) .

Advanced Research: What computational methods support the design of azatricyclo derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Screen against target proteins (e.g., HIV-1 reverse transcriptase or bacterial topoisomerases) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
  • ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for bioavailability .

Basic Research: How can synthetic yields of aminoethyl-azatricyclo derivatives be optimized?

Answer:

  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) in Diels-Alder reactions to accelerate cyclization (yield: ~85%) .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol .
  • Scale-up : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 diene:maleimide ratio) .

Advanced Research: What strategies mitigate toxicity in azatricyclo derivatives for therapeutic applications?

Answer:

  • Prodrug design : Mask the aminoethyl group with acetyl or Boc protections to reduce off-target effects .
  • Targeted delivery : Conjugate with nanoparticles or liposomes to enhance selectivity for cancer/viral-infected cells .
  • Toxicogenomics : Perform RNA-seq on treated cells to identify pathways affected by cytotoxicity .

Advanced Research: How do solvent and temperature conditions influence the stereochemical outcome of azatricyclo synthesis?

Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor exo selectivity in Diels-Alder reactions by stabilizing transition states .
  • Temperature : Lower temperatures (0–25°C) reduce epimerization of chiral centers during nucleophilic substitutions .
  • Crystallization : Slow evaporation from dichloromethane/methanol yields single crystals suitable for SC-XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.